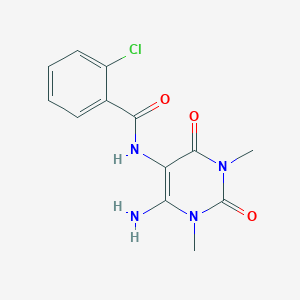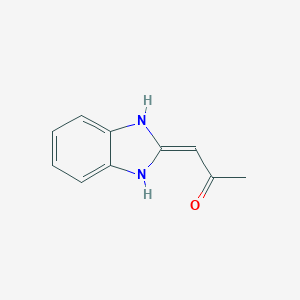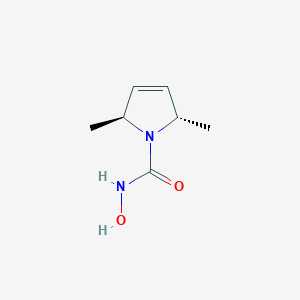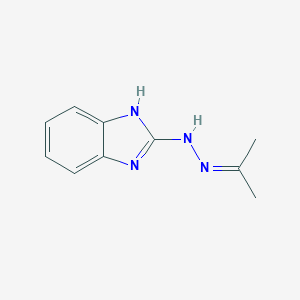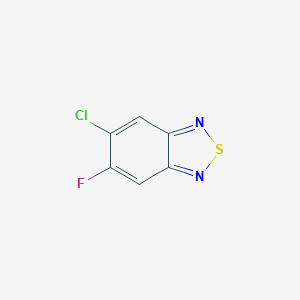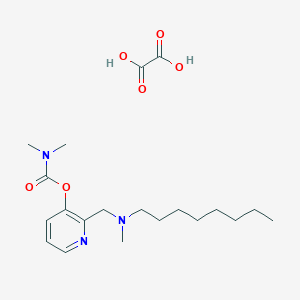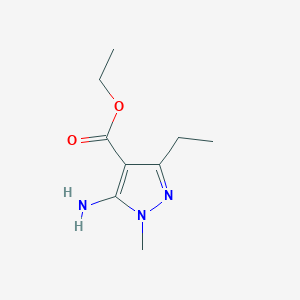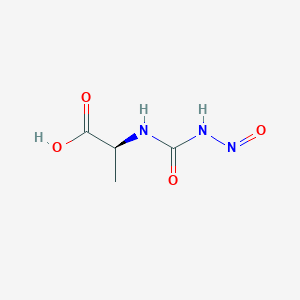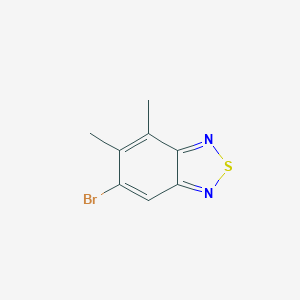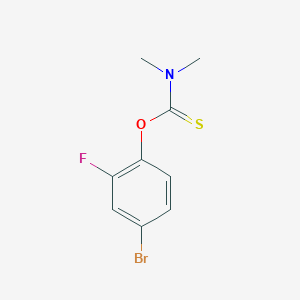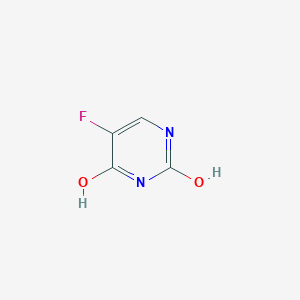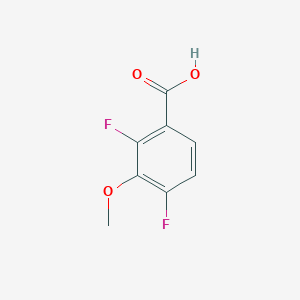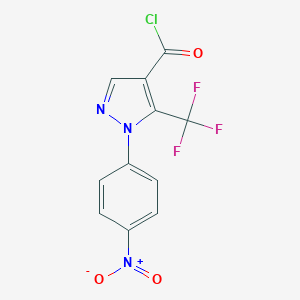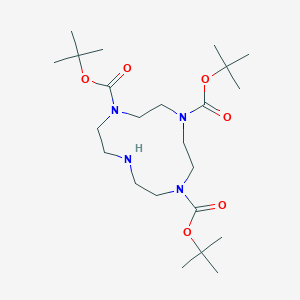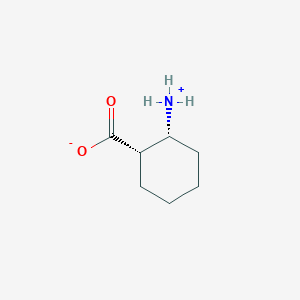
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of stereochemical variants of cyclohexane-based amino acids, including (1S,2R)-2-aminocyclohexane-1-carboxylic acid, involves selective transformations and cycloaddition reactions. Techniques such as Diels–Alder cycloaddition have been utilized to achieve the synthesis of both stereoisomers of related compounds, demonstrating the flexibility and complexity of synthesizing these amino acids with precise stereochemistry (Avenoza et al., 1999).
Molecular Structure Analysis
Crystallographic studies have characterized the conformation of 1-aminocyclohexane-1-carboxylic acid derivatives, showing that the cyclohexane rings adopt a nearly perfect chair conformation. The amino group predominantly occupies the axial position, suggesting a preference for folded, potentially helical conformations in these molecules (Valle et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving cyclohexane-based amino acids often exploit the stereochemical nature of the compounds for the synthesis of complex peptides and beta-peptides. These reactions highlight the role of the cyclohexane structure in promoting rigidity and influencing the overall molecular conformation in synthesized products (Izquierdo et al., 2005).
Scientific Research Applications
Crystallographic Characterization : The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been determined. The studies reveal that the cyclohexane rings predominantly adopt a chair conformation, with the amino group occupying the axial position in most structures (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).
NMR Chiral Solvating Agents : Compounds derived from (1R,2R)-1,2-diaminocyclohexane have been synthesized and shown to exhibit better enantiodiscriminating ability than commercially available chiral solvating agents. This highlights their potential as practical and effective chiral solvating agents (Yang, Wang, Zhong, Wu, & Fu, 2006).
Building Blocks for β-Peptides : Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, has been synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a simple one-pot procedure (Berkessel, Glaubitz, & Lex, 2002).
Asymmetric Diels–Alder Cycloaddition : The synthesis of enantiopure bicyclic β-amino acids via asymmetric Diels–Alder reaction has been demonstrated, using acrylate derivatives and 1-(benzyloxycarbonylamino)cyclohexadiene. This provides a rare example of asymmetric Diels–Alder reaction activated by microwave (Songis, Didierjean, Laurent, Martínez, & Calmès, 2007).
13C-NMR Sequence Analysis : Studies on the tacticity of poly(D,L-β-amino Acids) using 13C-NMR have shown that tacticity effects are observable only if both α- and β-carbons have a substituent. This research contributes to the understanding of the stereospecificity in the polymerization of N-carboxyanhydrides (Kricheldorf, Mülhaupt, & Hull, 1980).
properties
IUPAC Name |
(1S,2R)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-aminocyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



